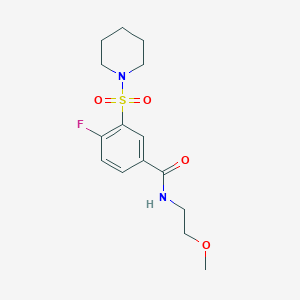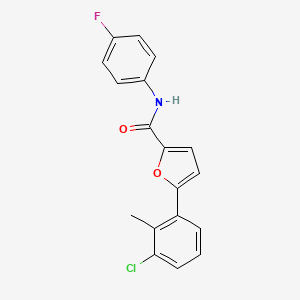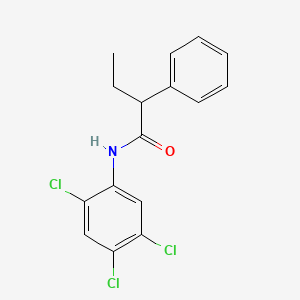![molecular formula C17H18ClNO5 B4994359 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B4994359.png)
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ICI 118,551 and is a selective beta-2 adrenergic receptor antagonist.
科学的研究の応用
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene has been extensively studied for its potential applications in various fields. It has been used as a research tool to study the beta-2 adrenergic receptor and its role in various physiological processes. This compound has also been used in drug discovery programs to develop new beta-2 adrenergic receptor antagonists for the treatment of asthma and other respiratory diseases.
作用機序
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene acts as a selective beta-2 adrenergic receptor antagonist. It binds to the beta-2 adrenergic receptor and blocks the action of endogenous agonists such as epinephrine and norepinephrine. This results in the relaxation of smooth muscles in the airways, leading to bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a beta-2 adrenergic receptor antagonist. It has been shown to reduce airway resistance and improve lung function in patients with asthma. This compound also has potential applications in the treatment of other respiratory diseases such as chronic obstructive pulmonary disease (COPD).
実験室実験の利点と制限
One of the main advantages of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene is its selectivity for the beta-2 adrenergic receptor. This allows for more specific targeting of this receptor and reduces the likelihood of off-target effects. However, the limitations of this compound include its poor solubility in water and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the study of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene. One area of research is the development of new beta-2 adrenergic receptor antagonists based on the structure of this compound. Another area of research is the exploration of the potential applications of this compound in the treatment of other respiratory diseases such as COPD. Additionally, the use of this compound as a research tool to study the beta-2 adrenergic receptor and its role in various physiological processes is an area of ongoing research.
合成法
The synthesis of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene involves the reaction of 4-nitrophenol with ethyl bromide in the presence of potassium carbonate to form 4-nitrophenyl ethyl ether. This compound is then reacted with 1,3-dichloropropane in the presence of potassium carbonate to form 1-(4-nitrophenyl)-3-chloropropane. The final step involves the reaction of 1-(4-nitrophenyl)-3-chloropropane with 3-(2-ethoxyphenoxy)propanol in the presence of potassium carbonate to form this compound.
特性
IUPAC Name |
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-2-22-16-6-3-4-7-17(16)24-11-5-10-23-15-9-8-13(19(20)21)12-14(15)18/h3-4,6-9,12H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCIOPKIDRNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)

![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)
![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)
![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
![2-(1-{1-[(3E)-3-pentenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4994314.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)


![4-bromo-2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4994352.png)

![1-(3,5-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994366.png)